Journal Name:Molecular Imaging
Journal ISSN:1536-0121
IF:2.8
Journal Website:https://journals.sagepub.com/home/mix
Year of Origin:0
Publisher:SAGE Publications Inc.
Number of Articles Per Year:24
Publishing Cycle:
OA or Not:Yes
Molecular Imaging ( IF 2.8 ) Pub Date: 2015-06-16 , DOI: 10.1039/C5TA03910J
We report here a photocathode based on a high surface area conductive metal oxide scaffold sensitized by CdSe quantum dots attached via organic linkers. Photoreduction of methylviologen demonstrates efficient photoreactions occuring at electrode surfaces and verifies that the high surface area scaffold is promising for use as a photocathode material.
Molecular Imaging ( IF 2.8 ) Pub Date: 2013-09-23 , DOI: 10.1039/C3TA13644B
In this work, the parameters influencing the degradation of a Na–NiCl2 (ZEBRA) battery were investigated. Planar Na–NiCl2 cells using the β′′-alumina solid electrolyte (BASE) were tested with different C-rates, Ni/NaCl ratios, and capacity windows, in order to identify the key parameters for the degradation of the Na–NiCl2 battery. The morphology of NaCl and Ni particles was extensively investigated after 60 cycles under various test conditions using a scanning electron microscope. A strong correlation between the particle size (NaCl and Ni) and battery degradation was observed in this work. Even though the growth of both Ni and NaCl can influence the cell degradation, our results indicate that the growth of NaCl is a dominant factor in cell degradation. The use of excess Ni seems to play a role in tolerating the negative effects of particle growth on degradation since the available active surface area of Ni particles can still be sufficient even after particle growth. For NaCl, a large cycling window was the most significant factor, of which effects were amplified with decrease in the Ni/NaCl ratio.
Molecular Imaging ( IF 2.8 ) Pub Date: 2018-10-20 , DOI: 10.1039/C8TA08159J
Sulphur has been actively investigated as a high capacity, naturally abundant and low cost cathode for next generation rechargeable lithium batteries. However, the poor cyclability and low capacity utilization of sulphur materials remain a great challenge for battery applications. To overcome this problem, we proposed a new strategy to convert the redox chemistry of sulphur cathodes from the dissolution–deposition mechanism to a solid-phase conversion (SPC) reaction by in situ formation of a thin and compact solid electrolyte interface (SEI) on the sulphur surface through a prompt nucleophilic reaction of soluble polysulfide intermediates with carbonate molecules specially designed as a co-solvent in the electrolyte. The such-formed SEI film can effectively block the penetration of the electrolyte but allows Li+ transport for electrochemical conversion, thus completely suppressing the generation and dissolution of polysulfide intermediates without sacrificing the two-electron redox capacity of sulphur. As a result, the S/C cathode in a VC/DME + DOL co-solvent electrolyte demonstrated a stable cycling capacity of ∼1100 mA h g−1 and a high capacity retention of 88% over 400 cycles with a coulombic efficiency of ∼100%, showing a prospect for battery application. More significantly, the strategy and method developed in this work may provide a new insight for future development of structurally and electrochemically stable sulphur cathodes for building practically viable Li–S batteries.
Molecular Imaging ( IF 2.8 ) Pub Date: 2020-06-13 , DOI: 10.1039/D0TA04715E
Na metal is regarded as a promising anode for Na batteries owing to its high specific capacity and natural abundance. However, rapid dendrite growth and low reversibility hinder its practical applications. Building an artificial solid electrolyte interphase (SEI) is an effective strategy to stabilize a Na metal anode, yet it still does not achieve high current density and cycling capacity. Here, two artificial SEI layers were constructed through analogous reactions between Na metal and pure SnCl4 liquid (SnCl4–Na electrode) or diglyme solvent with an SnCl2 additive (SnCl2–Na electrode) to investigate the key parameters for an excellent artificial SEI. Both simulations and experiments demonstrate that the high-uniformity and high Na+ diffusion properties of the SnCl4-derived protective layer are significant for stabilizing Na metal anodes under rigorous test conditions. Therefore, the SnCl4–Na electrode protected by a homogeneous and high Na+ diffusion Na–Sn alloy and NaCl achieves an ultralong cycle life of 4000 h and small voltage hysteresis (∼100 mV) with a cycling capacity of 3 mA h cm−2 at 2 mA cm−2, which is much better than that of the SnCl2–Na electrode. Moreover, even with a cycling capacity of 5 mA h cm−2 at 5 mA cm−2, the SnCl4–Na electrode can stably run for ∼1500 h. Benefiting from the durable SEI layer, a stable capacity of ∼350 mA h g−1 is observed on a SnCl4–Na|FeS2 full cell for 380 cycles.
Molecular Imaging ( IF 2.8 ) Pub Date: 2019-01-29 , DOI: 10.1039/C8TA10932J
The state-of-the-art thin film composite (TFC) reverse osmosis (RO) membranes suffer from unsatisfactory boron rejection and a high fouling propensity, which reduce the process efficiency, necessitating the development of a new membrane chemistry using advanced materials. In this study, we designed a core–shell structured, poly(acryloyl hydrazide)-grafted cellulose nanocrystal (CNC-PAH) as a new building material that can be assembled into a RO membrane with high selectivity and low fouling via the layered interfacial polymerization (LIP) technique. The LIP method allowed for the uniform, dense and strong deposition of the CNC-PAH particles on a support. The high density reactive functional groups provided by the densely-packed CNC-PAH enabled the formation of a highly cross-linked and permselective network, leading to the fabrication of a TFC membrane with water permeance and NaCl rejection comparable to those of the commercial RO membrane. Importantly, the boron capturing ability endowed by the abundant hydroxyl and amine groups remaining in CNC-PAH improved boron rejection of the membrane, which exceeded that of the commercial membrane. Furthermore, along with the higher surface smoothness of the CNC-PAH-assembled membrane, its higher hydrophilicity and greater negative surface charge remarkably enhanced organic fouling resistance compared to the commercial membrane.
Molecular Imaging ( IF 2.8 ) Pub Date: 2019-11-04 , DOI: 10.1039/C9TA09310A
Solar-assisted electrocatalytic water oxidation holds great promise in modern energy conversion and storage devices. Herein, we present the design and construction of an advanced class of Prussian blue analog (PBA)/transition metal dichalcogenide (TMD) hybrids, which combine the intrinsic electrocatalytic activity of TMDs for the oxygen evolution reaction (OER) and the sunlight response of TMDs and PBAs. Consequently, the porous framework, engineered surface defects, and abundant oxygen vacancies endow them with remarkably enhanced electrocatalytic performance toward OER due to the enlarged electrolyte-accessible surface, high structural integrity, and abundant electron and mass transfer routes. Moreover, they could also enable photo-assisted oxidation reactions with significantly high current density and low overpotential. Mechanistic investigations reveal that the OER improvement can mainly be ascribed to the combination of photo-driven and electricity-driven water oxidation reaction, where the photogenerated electron transfer from PBAs to TMDs results in photogenerated holes in PBAs that are more beneficial for the oxidation of H2O, as well as affording decreased activation energy of TMDs for the OER. This work manifests the photo-assisted electrocatalytic water oxidation ability of PBA/TMD hybrids and offers a new avenue for the design and construction of high-performance electrocatalysts for water splitting upon light irradiation.
Molecular Imaging ( IF 2.8 ) Pub Date: 2013-06-20 , DOI: 10.1039/C3TA11610G
Bulk ionic and electronic transport properties and the rate of oxygen surface exchange of Tb-doped ceria have been evaluated as a function of Tb concentration, aiming to assess the potential use of the materials as high-temperature oxygen-transport membranes and oxygen reduction catalysts. The materials were synthesized by the co-precipitation method. Cobalt oxide (2 mol%) was added in order to improve sinterability and conductivity. The materials were studied by means of X-ray diffraction (XRD), temperature-programmed desorption (TPD), thermogravimetry (TG), DC-conductivity and UV-vis spectrophotometry. The results indicate that the extent of mixed ionic–electronic conductivity is a function of temperature and can be tuned by modifying the Tb- (and Co-doping) concentration. Low Tb-content materials (x = 0.1 and 0.2) are predominant ionic conductors, but the materials with 50 mol% Tb show both p-type electronic and ionic conductivity. The enhanced electronic conduction in Ce0.5Tb0.5O2−δ is associated with narrowing of the band gap upon doping ceria with Tb. In addition, the surface chemistry of the samples was investigated by means of X-ray photoelectron spectroscopy (XPS) and pulse isotopic exchange (PIE). The surface exchange rate is found to increase on increasing the level of Tb doping. The highest surface exchange rates in this study are found for materials doped with 50 mol% Tb.
Molecular Imaging ( IF 2.8 ) Pub Date: 2015-07-14 , DOI: 10.1039/C5TA05187H
A robust LSM-GDC composite was used as a backbone electrode for the infiltration of different catalysts, dispersed as oxide nanoparticles after firing. Catalyst candidates were screened using symmetric cells supported on the GDC electrolyte. Among the tested catalysts, praseodymium infiltration exhibited an outstanding and highly stable promotion effect of the oxygen reduction reaction. Impedance spectroscopy modelling provided insight into the nature of the distinct mechanisms limiting the cathode performance. The Pr-promotion in cathodes resulted in a fivefold rise in the power density peak when tested on a fully assembled anode-supported fuel cell.
Molecular Imaging ( IF 2.8 ) Pub Date: 2017-10-07 , DOI: 10.1039/C7TA06530B
Fullerene-based bulk heterojunction organic solar cells (BHJ-OSCs) represent one of the current state-of-the-art organic solar cells. Nonetheless, most of these devices still suffer from adverse performance degradation due to thermally induced morphology changes of active layers. We herein demonstrate that the photovoltaic performance stability of BHJ-OSCs can be profoundly enhanced with an appositely functionalized 9-fluorenylidene malononitrile. The latter, through charge transfer (CT) interactions with a donor polymer, enables the formation of a “frozen” 3-dimensional mesh-like donor polymer matrix, which effectively restrains free movement of embedded fullerene molecules and suppresses their otherwise uncontrolled aggregation. 9-Fluorenylidene malononitrile derivatives with multiple CT interaction sites are particularly effective as preservation of a power conversion efficiency of over 90% under severe thermal stress has been accomplished. The generality of this novel strategy has been affirmed with several common donor polymers, manifesting it to be hitherto the most efficient approach to stabilized fullerene-based BHJ-OSCs.
Molecular Imaging ( IF 2.8 ) Pub Date: 2018-05-11 , DOI: 10.1039/C8TA02841A
Tin-doped indium oxide (ITO) transparent conducting electrodes are widely used across the display industry, and are currently the cornerstone of photovoltaic device developments, taking a substantial share in the manufacturing cost of large-area modules. However, cost and supply considerations are set to limit the extensive use of indium for optoelectronic device applications and, in turn, alternative transparent conducting oxide (TCO) materials are required. In this report, we show that aluminum-doped zinc oxide (AZO) thin films grown by atomic layer deposition (ALD) are sufficiently conductive and transparent to outperform ITO as the cathode in inverted polymer solar cells. Reference polymer solar cells made with atomic-layer-deposited AZO cathodes, PCE10 as the polymer donor and PC71BM as the fullerene acceptor (model systems), reach power conversion efficiencies of ca. 10% (compared to ca. 9% with ITO-coated glass), without compromising other figures of merit. These ALD-grown AZO electrodes are promising for a wide range of optoelectronic device applications relying on TCOs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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医学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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1.00 | 55 | Science Citation Index Expanded | Not |
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